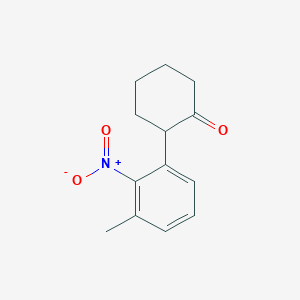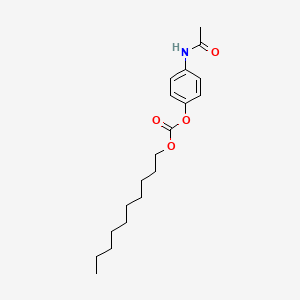
4-Acetamidophenyl decyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidophenyl decyl carbonate is an organic compound with the molecular formula C19H29NO4. It is a derivative of phenyl carbonate, where the phenyl group is substituted with an acetamido group at the para position and a decyl carbonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl decyl carbonate typically involves the reaction of 4-acetamidophenol with decyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetamidophenyl decyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in the carbonate group can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and decanol.
Oxidation: The acetamido group can be oxidized to form corresponding nitro compounds.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 4-Acetamidophenol and decanol.
Oxidation: Nitro derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Acetamidophenyl decyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and amidases.
Medicine: Research is ongoing to explore its potential as a prodrug, where the compound can be metabolized in the body to release active pharmaceutical ingredients.
Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 4-acetamidophenyl decyl carbonate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-Acetamidophenol (Acetaminophen): A widely used analgesic and antipyretic agent.
Phenyl Decyl Carbonate: Similar to 4-acetamidophenyl decyl carbonate but lacks the acetamido group.
4-Nitrophenyl Decyl Carbonate: Contains a nitro group instead of an acetamido group.
Uniqueness: this compound is unique due to the presence of both acetamido and decyl carbonate groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry .
Propriétés
Numéro CAS |
920967-25-5 |
|---|---|
Formule moléculaire |
C19H29NO4 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(4-acetamidophenyl) decyl carbonate |
InChI |
InChI=1S/C19H29NO4/c1-3-4-5-6-7-8-9-10-15-23-19(22)24-18-13-11-17(12-14-18)20-16(2)21/h11-14H,3-10,15H2,1-2H3,(H,20,21) |
Clé InChI |
JGOXOOAZKJKPPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)OC1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
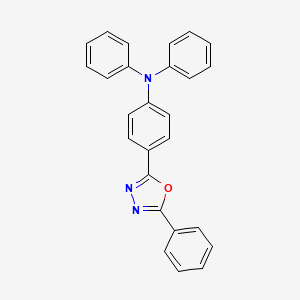
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
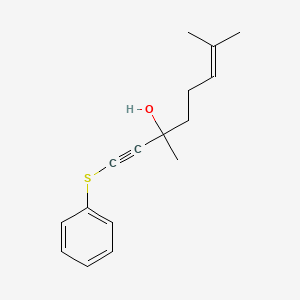
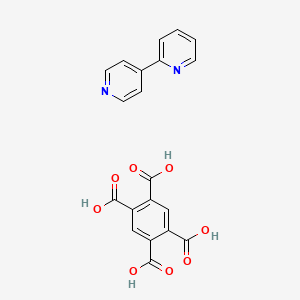
![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)
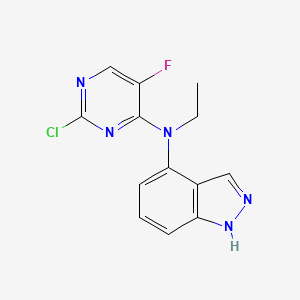
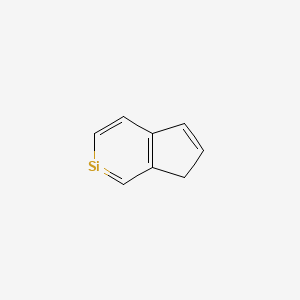
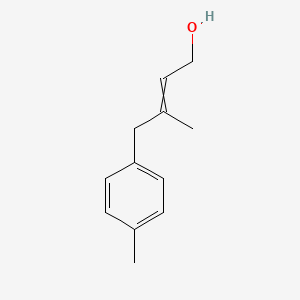
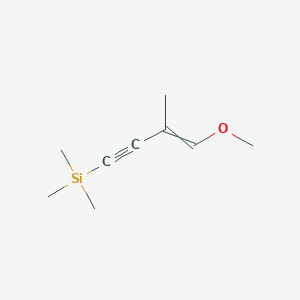
![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
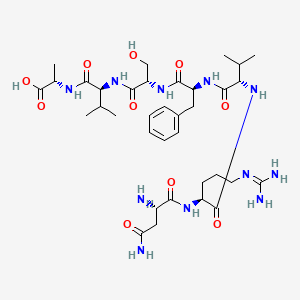
![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
